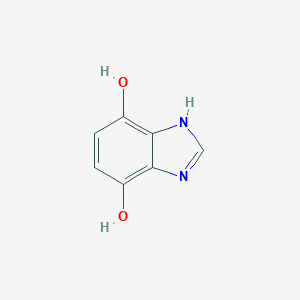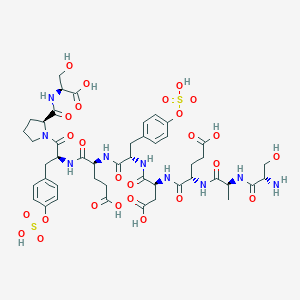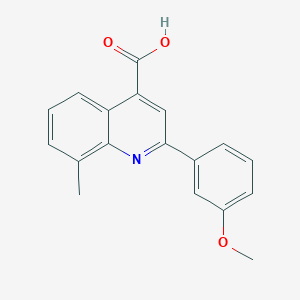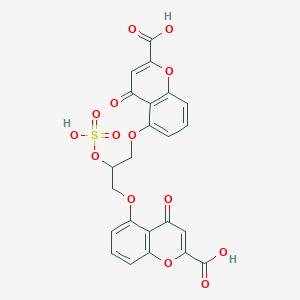![molecular formula C12H12N4O2 B011077 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-45-4](/img/structure/B11077.png)
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound belongs to the family of pyrazoloquinolines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine is not fully understood. However, it has been reported to act as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of the kinase and prevents the phosphorylation of its substrates. This leads to the inhibition of the kinase activity and downstream signaling pathways. The inhibition of histone deacetylases by this compound is also believed to contribute to its biological activity.
生化学的および生理学的効果
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine in lab experiments is its ability to modulate various biological targets. This makes it a versatile tool for studying cellular processes and signaling pathways. Another advantage is its relatively simple synthesis method, which makes it easily accessible to researchers. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research on 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
合成法
The synthesis of 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate. The reaction yields the desired product in moderate to good yields. This method has been reported in the literature and has been used by several research groups.
科学的研究の応用
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine has potential applications in scientific research due to its ability to modulate various biological targets. It has been reported to act as an inhibitor of protein kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
特性
CAS番号 |
106835-45-4 |
|---|---|
製品名 |
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC名 |
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4O2/c1-17-9-4-6-3-7-11(13)15-16-12(7)14-8(6)5-10(9)18-2/h3-5H,1-2H3,(H3,13,14,15,16) |
InChIキー |
PWFMGWOLIUNSRG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N |
正規SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N |
その他のCAS番号 |
106835-45-4 |
同義語 |
3-amino-6,7-dimethoxy-1H-pyrazole(3,4-b)quinoline compound 85-83 compound-85-83 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





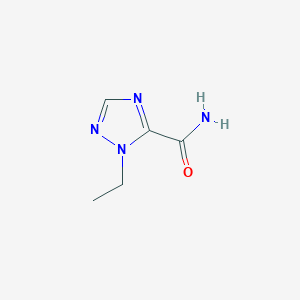
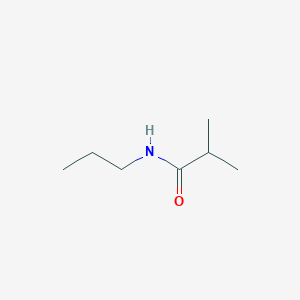
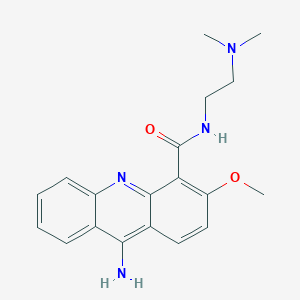
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

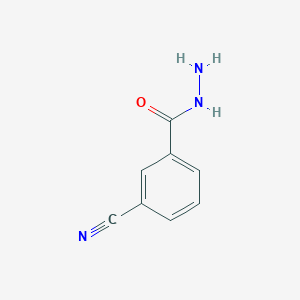
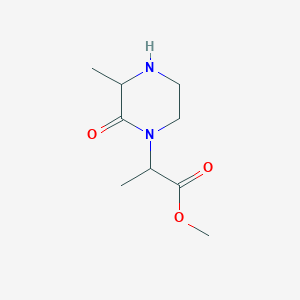
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
